molecular formula C20H14N4O2 B379038 2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-PHENYL-1-ETHANONE

2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-PHENYL-1-ETHANONE

Cat. No.: B379038
M. Wt: 342.3g/mol
InChI Key: GHDFZFBKZQOQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-PHENYL-1-ETHANONE is a complex organic compound with a molecular formula of C21H16N4O3 and a molecular weight of 372.377 g/mol This compound is characterized by its unique structure, which includes a furyl group, a triazolo[1,5-a]benzimidazole moiety, and a phenylethanone group

Preparation Methods

The synthesis of 2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-PHENYL-1-ETHANONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolo[1,5-a]benzimidazole core, followed by the introduction of the furyl and phenylethanone groups. Common reagents used in these reactions include furfural, hydrazine derivatives, and phenylacetyl chloride. The reaction conditions usually involve heating under reflux with appropriate solvents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-PHENYL-1-ETHANONE undergoes various types of chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-PHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-PHENYL-1-ETHANONE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H14N4O2

Molecular Weight

342.3g/mol

IUPAC Name

2-[2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]-1-phenylethanone

InChI

InChI=1S/C20H14N4O2/c25-17(14-7-2-1-3-8-14)13-23-15-9-4-5-10-16(15)24-20(23)21-19(22-24)18-11-6-12-26-18/h1-12H,13H2

InChI Key

GHDFZFBKZQOQIG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N4C2=NC(=N4)C5=CC=CO5

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N4C2=NC(=N4)C5=CC=CO5

Origin of Product

United States

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